Molecular Weight and Lipophilicity Advantage Over the Base 9H-Xanthene-9-Carboxamide Pharmacophore
The attachment of the 2-(1-benzothiophen-3-yl)-2-hydroxyethyl chain to the 9H-xanthene-9-carboxamide core markedly increases molecular weight and lipophilicity, shifting the candidate into a property space often associated with enhanced protein binding and improved blood-brain barrier penetration [1][2]. The parent 9H-xanthene-9-carboxamide (CAS 5813-90-1) has a molecular weight of 225.2 g/mol and an XLogP of ~1.5, while the target compound has a molecular weight of 401.5 g/mol and an XLogP of 4.3 [1][2].
| Evidence Dimension | Molecular Weight and Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 401.5 g/mol, XLogP3 = 4.3 |
| Comparator Or Baseline | 9H-xanthene-9-carboxamide: MW = 225.2 g/mol, XLogP ~1.5 |
| Quantified Difference | ΔMW = +176.3 g/mol, ΔXLogP = +2.8 |
| Conditions | Computed properties by PubChem 2.2 and XLogP3 3.0 |
Why This Matters
This 78% increase in molecular weight and 2.8 unit increase in XLogP predicts a fundamentally different pharmacokinetic and target occupancy profile, making the compound unsuitable as a proxy for the simpler core scaffold in any screening campaign.
- [1] PubChem Compound Summary. 9H-xanthene-9-carboxamide. CID 633522. Accessed 2026-04-29. View Source
- [2] PubChem Compound Summary. N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-9H-xanthene-9-carboxamide. CID 121179468. Accessed 2026-04-29. View Source
